
Adrafinil
Übersicht
Beschreibung
Adrafinil ist eine synthetische Verbindung, die in den 1970er Jahren in Frankreich von den Laboratoires Louis Lafon entwickelt wurde. Es ist bekannt für seine wachheitsfördernden Eigenschaften und wird hauptsächlich zur Bekämpfung von übermäßiger Schläfrigkeit und Unaufmerksamkeit eingesetzt, insbesondere bei älteren Patienten. This compound ist ein Prodrug, das heißt, es wird im Körper zu einer aktiven Verbindung, Modafinil, verstoffwechselt, die ähnliche pharmakologische Wirkungen entfaltet .
Herstellungsmethoden
This compound kann durch einen mehrstufigen chemischen Prozess synthetisiert werden. Die Synthese beinhaltet typischerweise folgende Schritte:
Herstellung von Benzhydrol: Benzhydrol wird aus Benzophenon durch eine Reduktionsreaktion hergestellt.
Bildung von Diphenylmethylbromid: Benzhydrol wird dann mit Bromwasserstoffsäure zu Diphenylmethylbromid umgewandelt.
Reaktion mit Thioharnstoff: Diphenylmethylbromid reagiert mit Thioharnstoff zu dem entsprechenden Isothiouroniumsalz.
Bildung von this compound: Das Isothiouroniumsalz wird dann mit Chloracetamid zu this compound umgesetzt.
Vorbereitungsmethoden
Adrafinil can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Preparation of Benzhydrol: Benzhydrol is prepared from benzophenone through a reduction reaction.
Formation of Diphenylmethylbromide: Benzhydrol is then converted to diphenylmethylbromide using hydrobromic acid.
Reaction with Thiourea: Diphenylmethylbromide reacts with thiourea to form the corresponding isothiouronium salt.
Formation of this compound: The isothiouronium salt is then reacted with chloroacetamide to produce this compound.
Analyse Chemischer Reaktionen
Adrafinil unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation: this compound kann zu Modafinil, seinem aktiven Metaboliten, oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound zurück in seine Vorläuferverbindungen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Sulfinylgruppe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Das Hauptprodukt, das bei der Oxidation von this compound gebildet wird, ist Modafinil .
Wissenschaftliche Forschungsanwendungen
This compound hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen:
Chemie: this compound wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Sulfinylverbindungen zu untersuchen.
Biologie: Es wird in der Forschung eingesetzt, um die Auswirkungen von wachheitsfördernden Substanzen auf das zentrale Nervensystem zu verstehen.
Medizin: this compound wurde auf sein Potenzial zur Behandlung von Schlafstörungen wie Narkolepsie und zur Verbesserung der kognitiven Funktion bei Patienten mit Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) untersucht.
Industrie: This compound wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie verwendet .
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es in der Leber zu Modafinil verstoffwechselt wird. Modafinil stimuliert dann die Freisetzung von Orexin, einem Neuropeptid, das Wachheit, Erregung und Wachsamkeit fördert. Diese Wirkung wird durch die Aktivierung von Orexin-produzierenden Neuronen im Hypothalamus erreicht. Zusätzlich wird angenommen, dass this compound und Modafinil die Freisetzung von Dopamin und Noradrenalin verstärken, was ihre wachheitsfördernden Wirkungen weiter verstärkt .
Wissenschaftliche Forschungsanwendungen
Adrafinil has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of sulfinyl compounds.
Biology: It is used in research to understand the effects of wakefulness-promoting agents on the central nervous system.
Medicine: this compound has been studied for its potential to treat sleep disorders such as narcolepsy and to improve cognitive function in patients with attention deficit hyperactivity disorder (ADHD).
Industry: This compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Wirkmechanismus
Adrafinil exerts its effects by being metabolized in the liver to produce modafinil. Modafinil then stimulates the release of orexin, a neuropeptide that promotes wakefulness, arousal, and vigilance. This action is achieved by activating orexin-producing neurons in the hypothalamus. Additionally, this compound and modafinil are believed to enhance the release of dopamine and norepinephrine, further contributing to their wakefulness-promoting effects .
Vergleich Mit ähnlichen Verbindungen
Adrafinil wird oft mit Modafinil verglichen, da beide Verbindungen ähnliche pharmakologische Wirkungen aufweisen. Es gibt jedoch einige wichtige Unterschiede:
Modafinil: Modafinil ist der aktive Metabolit von this compound und hat einen schnelleren Wirkungseintritt. Es ist auch stärker wirksam und erfordert geringere Dosierungen, um die gleichen Wirkungen zu erzielen.
Armodafinil: Armodafinil ist eine weitere verwandte Verbindung, die eine enantiomere Form von Modafinil ist, d. h. sie enthält nur eines der beiden Enantiomere von Modafinil. Es gilt als stärker wirksam als Modafinil.
Fluorenol: Fluorenol ist eine strukturell ähnliche Verbindung, die ebenfalls wachheitsfördernde Eigenschaften besitzt, aber seltener verwendet wird
This compound ist insofern einzigartig, als es ein Prodrug ist, das zur Entfaltung seiner Wirkungen eine metabolische Umwandlung zu Modafinil erfordert. Dies führt zu einem langsameren Wirkungseintritt im Vergleich zu Modafinil, bietet aber den Vorteil, dass es in einigen Ländern als rezeptfreies Nahrungsergänzungsmittel erhältlich ist .
Eigenschaften
CAS-Nummer |
827603-96-3 |
|---|---|
Molekularformel |
C15H15NO3S |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-[(S)-benzhydrylsulfinyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)/t20-/m0/s1 |
InChI-Schlüssel |
CGNMLOKEMNBUAI-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC(=O)NO |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |
Aussehen |
Solid powder |
Key on ui other cas no. |
63547-13-7 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
adrafinil adrafinyl benzhydrylsulfinylacetohydroxamic acid CRL 40028 CRL-40028 Olmifon |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride](/img/structure/B1664302.png)
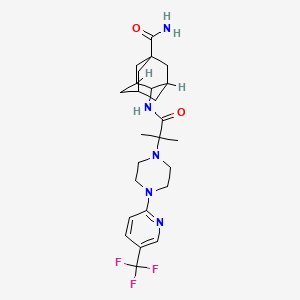
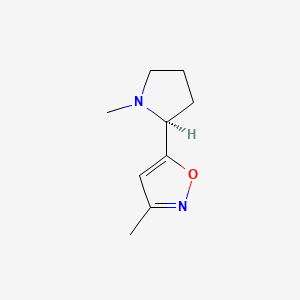
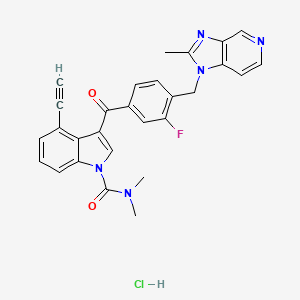
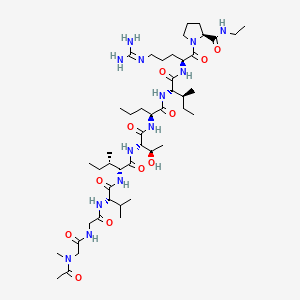


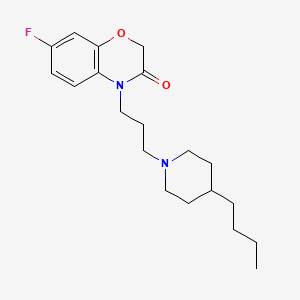
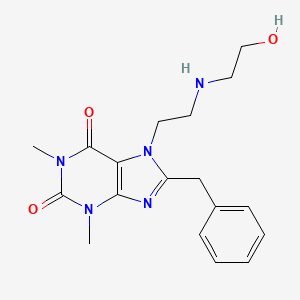
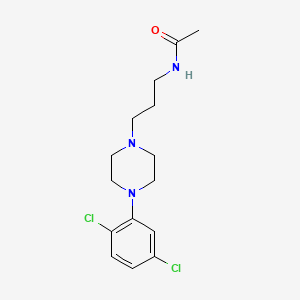
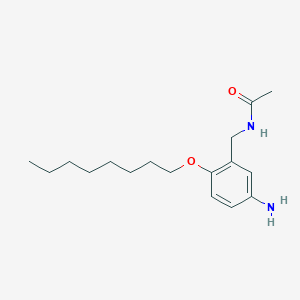
![N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide](/img/structure/B1664323.png)
![N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide](/img/structure/B1664324.png)
